molecular formula C11H17N3O B1648036 3,4-Diamino-n,n-diethylbenzamide

3,4-Diamino-n,n-diethylbenzamide

货号: B1648036
分子量: 207.27 g/mol
InChI 键: OCOHTLQNPZCWLF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Diamino-N,N-diethylbenzamide is a benzamide derivative featuring amino groups at the 3- and 4-positions of the benzene ring and diethyl substituents on the amide nitrogen. Its molecular formula is C₁₁H₁₇N₃O, with a molecular weight of 207.28 g/mol (inferred from structural analogs in and ). The compound’s synthesis likely involves thiourea intermediates, as seen in , where refluxing 2-(3,3-diethylthioureido)-N,N-diethylbenzamide in methanolic HCl yields a benzamide derivative. The presence of amino groups enhances polarity, while the diethyl substituents contribute to lipophilicity, influencing solubility and pharmacokinetic properties.

属性

分子式

C11H17N3O

分子量

207.27 g/mol

IUPAC 名称

3,4-diamino-N,N-diethylbenzamide

InChI

InChI=1S/C11H17N3O/c1-3-14(4-2)11(15)8-5-6-9(12)10(13)7-8/h5-7H,3-4,12-13H2,1-2H3

InChI 键

OCOHTLQNPZCWLF-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)N)N

规范 SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)N)N

产品来源

United States

相似化合物的比较

Table 1: Structural and Functional Comparison of Benzamide Analogs

Compound Substituents Molecular Formula Molecular Weight Pharmacological Activity Source
3,4-Diamino-N,N-diethylbenzamide 3,4-diamino, N,N-diethyl C₁₁H₁₇N₃O 207.28 Not reported Synthesis ()
SNC80 3-methoxy, 4-(piperazinyl), N,N-diethyl C₂₈H₃₈N₄O₂ 462.63 Delta opioid receptor agonist
(+)-BW373U86 3-hydroxy, 4-(piperazinyl), N,N-diethyl C₂₇H₃₆N₄O₂ 448.61 Delta opioid receptor agonist
3,4-Diamino-N,N-dimethylbenzamide 3,4-diamino, N,N-dimethyl C₉H₁₃N₃O 179.22 Not reported

Key Observations :

  • Functional Group Impact: SNC80 and (+)-BW373U86 contain bulky piperazinyl groups and methoxy/hydroxy substituents, enabling delta opioid receptor agonism . In contrast, the amino groups in this compound may favor hydrogen bonding but lack the structural complexity for opioid receptor targeting.

Sulfonamide Analogs

Sulfonamide derivatives share the 3,4-diamino motif but differ in functional groups:

Table 2: Comparison with Sulfonamide Derivatives

Compound Functional Group Molecular Formula Molecular Weight Key Properties Source
3,4-Diamino-N,N-diethylbenzenesulfonamide Sulfonamide C₁₀H₁₇N₃O₂S 243.33 Higher acidity due to -SO₂NH-
3,4-Diamino-N,N-dimethylbenzenesulfonamide Sulfonamide C₈H₁₃N₃O₂S 215.27 Reduced lipophilicity vs. diethyl

Key Observations :

  • Acidity and Solubility : Sulfonamides are more acidic than benzamides due to the electron-withdrawing sulfonyl group, improving water solubility at physiological pH.
  • Biological Interactions : The sulfonamide group’s hydrogen-bonding capacity may alter receptor binding compared to benzamides.

Simplified Diaminobenzene Derivatives

lists simpler diaminobenzenes without amide/sulfonamide groups:

  • 3,4-Diaminobenzene: Lacks the diethylamide group, resulting in lower molecular weight (122.15 g/mol) and higher polarity. Such compounds are often intermediates in dye and polymer synthesis.

准备方法

General Mitsunobu Protocol for N,N-Diethylbenzamides

A representative procedure involves dissolving triphenylphosphine (1.20 eq), diethylamine (1.20 eq), and the benzoic acid (1.00 eq) in toluene (0.2 M) at room temperature. After stirring for 10 minutes, diisopropyl azodicarboxylate (1.20 eq) is added dropwise, and the mixture is refluxed overnight. Workup includes extraction with ethyl acetate, washing with NaOH and brine, and purification via flash chromatography.

Applicability to 3,4-Diamino Substitution

While the study synthesized ortho-, meta-, and para-substituted benzamides with electron-donating and withdrawing groups (e.g., -OCH3, -NO2), direct application to 3,4-diaminobenzoic acid remains unexplored. Amino groups may interfere with the Mitsunobu reagents due to their nucleophilicity, necessitating protective strategies. For instance, acetylation of the amino groups prior to the Mitsunobu reaction could prevent side reactions, followed by deprotection post-amide formation. However, no literature explicitly documents this adaptation, highlighting a gap in current methodologies.

Acyl Chloride-Mediated Synthesis

Direct Amidation via Acyl Chloride

A robust route involves converting 3,4-diaminobenzoic acid to its acyl chloride derivative, followed by reaction with diethylamine. In a thesis exploring analogous compounds, 3,4-diaminobenzoic acid was treated with thionyl chloride (SOCl2) in tetrahydrofuran (THF) under reflux to generate 3,4-diaminobenzoyl chloride. Subsequent reaction with diethylamine in THF yielded the target amide after purification.

Procedure:

  • Acyl Chloride Formation: 3,4-Diaminobenzoic acid (1.00 eq) is refluxed with SOCl2 in THF for 2 hours. Excess reagents are evaporated to afford the acyl chloride as a brown oil.
  • Amide Coupling: The crude acyl chloride is reacted with diethylamine (2.00 eq) in THF at room temperature for 4–24 hours. The product is isolated via column chromatography (EtOAc/hexanes).

Challenges and Optimizations

Direct amidation faced challenges due to the sensitivity of 3,4-diaminobenzoyl chloride, which degraded upon storage. To circumvent this, in situ generation and immediate use of the acyl chloride proved critical. Additionally, protecting the amino groups as acetamides (via acetic anhydride/pyridine) before acyl chloride formation improved stability. Deprotection post-amidation (e.g., acidic hydrolysis) restored the free amino groups, though this introduced additional steps and yield losses.

Nitro Reduction Strategy

Nitro-to-Amino Conversion Pathway

A patent detailing amino-benzoic acid derivatives outlines a nitro reduction approach. Starting with 3,4-dinitrobenzoic acid, the pathway involves:

  • Amide Formation: Conversion to 3,4-dinitro-N,N-diethylbenzamide via acyl chloride or ester intermediates.
  • Catalytic Hydrogenation: Reduction of nitro groups to amino using H2 and palladium-on-carbon (Pd/C) at 40–60 psi for 12–24 hours.

Example Protocol:

  • Step 1: 3,4-Dinitrobenzoic acid is treated with thionyl chloride to form the acyl chloride, which is reacted with diethylamine in methylene chloride.
  • Step 2: The dinitroamide is hydrogenated with 10% Pd/C under H2 at room temperature, yielding 3,4-diamino-N,N-diethylbenzamide.

Advantages Over Direct Methods

This method avoids handling unstable diamino intermediates by introducing nitro groups early in the synthesis. Hydrogenation conditions are well-established for aromatic nitro reductions, offering predictable yields (typically 70–90% after optimization). However, nitro group positioning requires precise regioselective nitration of benzoic acid precursors, which may necessitate directing groups or harsh nitrating agents (e.g., fuming HNO3/H2SO4).

Comparative Analysis of Methodologies

Method Key Steps Yield Advantages Challenges
Mitsunobu Reaction Benzoic acid + diethylamine, reflux 26–67% Single-step, no acyl chloride handling Unsuitable for unprotected amino groups
Acyl Chloride Acyl chloride + diethylamine 50–60% Direct, scalable Acyl chloride instability
Nitro Reduction Nitro reduction post-amidation 70–90% Stable intermediates, high yield Multi-step, nitration regioselectivity

Experimental Insights and Modifications

Protection-Deprotection Strategies

In the acyl chloride route, acetylation of 3,4-diaminobenzoic acid using acetic anhydride/pyridine afforded 3,4-diacetamidobenzoic acid, which was converted to the acyl chloride and subsequently amidated. Deprotection with HCl/MeOH restored the amino groups, though competing hydrolysis of the amide bond required careful pH control.

Coupling Reagent Alternatives

Attempts to use carbodiimide-based coupling agents (e.g., EDC/HOBt) with 3,4-diaminobenzoic acid and diethylamine yielded <20% product, attributed to poor solubility and side reactions. This underscores the superiority of acyl chloride-mediated coupling for this substrate.

常见问题

Q. Critical Considerations :

  • Monitor reaction progress via TLC or HPLC to detect intermediates.
  • Optimize solvent polarity during crystallization to minimize byproduct retention.

Basic Question: How is this compound characterized structurally, and what analytical methods are essential?

Answer:
Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify diethyl groups (δ 1.1–1.3 ppm for CH3_3, δ 3.3–3.5 ppm for N–CH2_2) and aromatic protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C11_{11}H17_{17}N3_3O requires [M+H]+^+ at 208.1453) .
  • X-ray Crystallography (if applicable): Resolves bond angles and hydrogen-bonding networks in crystalline forms .

Q. Methodological Tips :

  • Use deuterated DMSO for NMR to enhance solubility of polar intermediates.
  • Cross-validate purity with elemental analysis (C, H, N) .

Basic Question: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the aromatic amine groups.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond in humid environments.
  • Long-Term Stability : Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation when sealed under nitrogen .

Q. Experimental Design :

  • Conduct stability-indicating HPLC with UV detection (λ = 254 nm) to track degradation products.

Advanced Question: How do substituent modifications (e.g., ethyl vs. methyl groups) impact the biological activity of diamino benzamide derivatives?

Answer:
Structure-Activity Relationship (SAR) Insights :

Substituent Impact on Activity Evidence Source
N,N-DiethylEnhanced lipophilicity, improving blood-brain barrier penetration
N,N-DimethylHigher aqueous solubility but reduced membrane permeability
3,5-DifluoroIncreased electrophilicity, enhancing target binding affinity

Q. Methodology for SAR Studies :

  • Synthesize analogs via parallel combinatorial chemistry.
  • Evaluate pharmacokinetics using Caco-2 cell monolayers for permeability assays .

Advanced Question: What advanced analytical techniques resolve contradictions in reported biological data for diamino benzamides?

Answer:
Common Data Contradictions :

  • Discrepancies in IC50_{50} values due to assay conditions (e.g., serum protein interference).
    Resolution Strategies :

Standardize Assays : Use serum-free media or account for protein binding via equilibrium dialysis .

Orthogonal Validation : Confirm target engagement with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to observed effects .

Advanced Question: How can computational methods aid in optimizing the synthesis and target interaction of this compound?

Answer:
Computational Workflow :

Density Functional Theory (DFT) : Predict reaction energetics for amide bond formation and optimize solvent effects .

Molecular Docking : Simulate interactions with biological targets (e.g., dopamine receptors) using AutoDock Vina .

MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Q. Validation :

  • Correlate docking scores (e.g., binding energy ≤ −8 kcal/mol) with in vitro activity data .

Advanced Question: What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Answer:
Key Challenges :

  • Exothermic Reactions : Diethylation steps may require controlled cooling (0–5°C) to prevent runaway reactions.
  • Column Chromatography Limitations : Replace with centrifugal partition chromatography (CPC) for greener, scalable purification .

Q. Process Optimization :

  • Use DoE (Design of Experiments) to optimize reagent stoichiometry and temperature gradients.
  • Implement PAT (Process Analytical Technology) for real-time monitoring of critical quality attributes .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。